4-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide
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Overview
Description
4-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide typically involves the reaction of 4-methylbenzoic acid with 1-(4-methylpiperazin-1-yl)cyclohexylmethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential tyrosine kinase inhibitor for the treatment of certain cancers.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of tyrosine kinases. Tyrosine kinases are enzymes that play a crucial role in the signaling pathways that regulate cell division and growth. By inhibiting these enzymes, the compound can potentially prevent the proliferation of cancer cells. The molecular targets include the ATP-binding site of the kinase, which is essential for its activity .
Comparison with Similar Compounds
Similar Compounds
Imatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: A more potent tyrosine kinase inhibitor with a broader spectrum of activity.
Nilotinib: Similar to imatinib but with improved efficacy and reduced side effects.
Uniqueness
4-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide is unique due to its specific structural features, which confer distinct binding properties and selectivity towards certain tyrosine kinases. This makes it a valuable compound for targeted cancer therapy .
Properties
Molecular Formula |
C20H31N3O |
---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
4-methyl-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C20H31N3O/c1-17-6-8-18(9-7-17)19(24)21-16-20(10-4-3-5-11-20)23-14-12-22(2)13-15-23/h6-9H,3-5,10-16H2,1-2H3,(H,21,24) |
InChI Key |
CYSABHHOQKELJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2(CCCCC2)N3CCN(CC3)C |
Origin of Product |
United States |
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